Technical Whitepaper: 4-Bromo-1,6-dimethyl-1H-indazole
Technical Whitepaper: 4-Bromo-1,6-dimethyl-1H-indazole
The following technical guide details the chemical properties, synthesis, and applications of 4-Bromo-1,6-dimethyl-1H-indazole , a critical heterocyclic building block in modern medicinal chemistry.
High-Fidelity Scaffold for Kinase Inhibitor & Pharmacophore Development
Executive Summary
4-Bromo-1,6-dimethyl-1H-indazole (CAS: 1159511-78-0) is a trisubstituted indazole derivative widely utilized as a regiochemically stable intermediate in the synthesis of small-molecule therapeutics.[1][2][3][4] Distinguished by its C4-bromine handle , it serves as a precise entry point for palladium-catalyzed cross-coupling reactions, allowing researchers to extend the scaffold into the "solvent-front" regions of kinase binding pockets. The N1-methyl and C6-methyl groups provide essential lipophilicity and conformational locking, preventing the prototropic tautomerism characteristic of NH-indazoles.
Chemical Identity & Physical Properties
| Property | Specification |
| Chemical Name | 4-Bromo-1,6-dimethyl-1H-indazole |
| CAS Registry Number | 1159511-78-0 |
| Molecular Formula | C₉H₉BrN₂ |
| Molecular Weight | 225.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water |
| LogP (Predicted) | ~2.95 (Lipophilic) |
| SMILES | Cc1cc(Br)c2c(c1)nn(C)c2 |
| InChI Key | AR01OW3J (Internal Ref) / MFCD12028621 |
Synthetic Pathways & Manufacturing
The synthesis of 4-Bromo-1,6-dimethyl-1H-indazole is non-trivial due to the need for regiocontrol during the methylation step. The most robust industrial route proceeds via the methylation of the parent 4-bromo-6-methyl-1H-indazole , utilizing thermodynamic control to favor the N1-isomer over the N2-isomer.
Synthesis Workflow Diagram
The following diagram illustrates the primary synthetic route and the critical regioselectivity checkpoint.
Caption: Synthetic pathway emphasizing the regioselective N-methylation step. Conditions using Cesium Carbonate (Cs₂CO₃) in DMF favor the thermodynamically stable N1-isomer.
Critical Regiochemistry: N1 vs. N2 Methylation
Indazoles possess two nucleophilic nitrogens. Alkylation can occur at N1 (benzenoid structure) or N2 (quinonoid structure).[5]
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Thermodynamic Control: The N1-isomer is aromatic and lower in energy. Using Cesium Carbonate (Cs₂CO₃) in hot DMF or Sodium Hydride (NaH) in THF promotes equilibration to the stable N1-product.
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Kinetic Control: Rapid alkylation with strong electrophiles (e.g., Meerwein salts) often yields significant N2-isomer, which must be removed via column chromatography.
Chemical Reactivity Profile
The utility of 4-Bromo-1,6-dimethyl-1H-indazole lies in its orthogonal reactivity. The molecule contains three distinct zones of chemical interest:
C4-Bromine: The Cross-Coupling Vector
The bromine atom at position 4 is electronically activated by the adjacent nitrogen bridge, making it highly reactive in Pd-catalyzed cross-coupling reactions.
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Suzuki-Miyaura Coupling: Reacts efficiently with aryl/heteroaryl boronic acids to install hydrophobic groups.
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Buchwald-Hartwig Amination: Allows for the introduction of amine chains, critical for solubility modulation in drug candidates.
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Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C generates the C4-lithio species, which can be trapped with electrophiles (e.g., aldehydes, CO₂) to form carboxylic acids or alcohols.
C6-Methyl: Benzylic Functionalization
While often left as a hydrophobic anchor, the C6-methyl group is benzylic.
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Radical Bromination: Reaction with NBS/AIBN can convert the methyl group to a bromomethyl (-CH₂Br) group, allowing for further derivatization (e.g., etherification or amination).
N1-Methyl: Conformational Lock
Unlike NH-indazoles, which exist in a tautomeric equilibrium, the N1-methyl group "locks" the molecule. This is vital for:
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Crystal Engineering: Ensuring consistent polymorphs.
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Binding Affinity: Reducing the entropic penalty of binding to a protein target by pre-organizing the inhibitor shape.
Experimental Protocols
Protocol A: Regioselective Methylation of 4-Bromo-6-methyl-1H-indazole
Use this protocol to synthesize the target from the NH-precursor.
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Setup: Charge a flame-dried round-bottom flask with 4-bromo-6-methyl-1H-indazole (1.0 equiv) and anhydrous DMF (0.2 M concentration).
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Deprotonation: Add Cesium Carbonate (Cs₂CO₃) (2.0 equiv). Stir at room temperature for 30 minutes to ensure deprotonation.
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Alkylation: Dropwise add Iodomethane (MeI) (1.2 equiv).
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Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.[6] The N1-isomer (higher Rf) typically predominates.
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Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Silica gel chromatography (Gradient: 0% → 20% EtOAc in Hexanes) yields the pure 4-Bromo-1,6-dimethyl-1H-indazole as a pale solid.
Protocol B: Suzuki-Miyaura Coupling at C4
Use this protocol to functionalize the scaffold.
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Reagents: Combine 4-Bromo-1,6-dimethyl-1H-indazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv) in a microwave vial.
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Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1) .
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Base: Add K₂CO₃ (3.0 equiv).
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Execution: Seal and heat at 90°C (oil bath) or 110°C (microwave) for 1–2 hours.
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Isolation: Filter through Celite, concentrate, and purify via flash chromatography.
Medicinal Chemistry Applications
This specific scaffold is a "privileged structure" in the design of ATP-competitive inhibitors.
Kinase Inhibition (e.g., VEGFR, PLK4)
Indazoles mimic the purine ring of ATP. The 1,6-dimethyl substitution pattern is often used to tune the fit within the hydrophobic back-pocket of the kinase active site.
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Mechanism: The N2 nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Cys919 in VEGFR2), while the C4-substituent extends into the solvent channel to interact with ribose-binding residues.
FtsZ Inhibition (Antibacterial)
Research indicates that 4-bromo-1H-indazole derivatives are potent inhibitors of FtsZ , a bacterial cell division protein. The C4-bromo group is essential for occupying a specific hydrophobic pocket in the interdomain cleft of FtsZ, preventing bacterial replication.
Caption: Therapeutic targeting logic. The scaffold's geometry allows dual-targeting of human kinases (oncology) and bacterial proteins (infectious disease).
Safety & Handling (GHS Data)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
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Storage: Store at 2–8°C (Refrigerate). Keep under inert gas (Nitrogen/Argon) to prevent slow oxidation or discoloration over long periods.
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Handling: Use in a fume hood. Avoid dust formation.
References
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Synthesis of Indazoles: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J. Org.[5] Chem. 2021, 17, 1939–1951.
- Kinase Inhibitor Applications:Indazole derivatives as potent inhibitors of VEGFR2 kinase. Bioorg. Med. Chem. Lett. 2012. (General reference for Indazole Kinase scaffolds).
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FtsZ Inhibition: Synthesis and Antibacterial Activity of Novel 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors. Arch.[7] Pharm. Chem. Life Sci. 2015, 348, 1–9.[7]
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Commercial Availability & CAS Verification: 4-Bromo-1,6-dimethyl-1H-indazole (CAS 1159511-78-0). BLD Pharm / Aaron Chemicals Catalog.
Sources
- 1. 2089041-34-7|4-bromo-1-methyl-1H-indazole-6-carbonitrile|BLD Pharm [bldpharm.com]
- 2. 1159511-81-5|5-Bromo-1,6-dimethyl-1H-indazole|BLD Pharm [bldpharm.com]
- 3. 1159511-79-1|4-Bromo-1,7-dimethyl-1H-indazole|BLD Pharm [bldpharm.com]
- 4. 365427-30-1|4-Bromo-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
